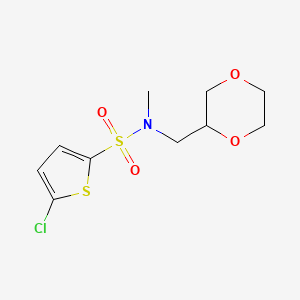

N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

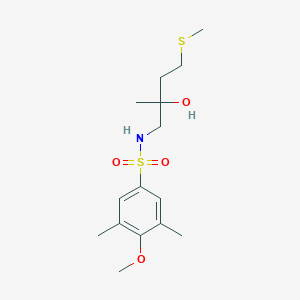

“N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide” is a complex organic compound. It contains a 1,4-dioxane ring, which is a heterocyclic compound . The compound also includes a thiophene ring, which is a sulfur-containing ring structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,4-dioxane ring and a thiophene ring. The 1,4-dioxane ring is a six-membered ring with two oxygen atoms . The thiophene ring is a five-membered ring with one sulfur atom .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,4-dioxane ring, the thiophene ring, and the sulfonamide group. The 1,4-dioxane ring is relatively stable but can be cleaved under acidic or basic conditions . The thiophene ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,4-dioxane ring could potentially make the compound soluble in organic solvents .

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

Sulfonamide derivatives have been synthesized through a multi-step process starting from basic chemical compounds. For instance, Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrating antiviral activity, particularly anti-tobacco mosaic virus activity, showcasing the potential of sulfonamides in antiviral research Molecules.

Antimicrobial Properties

Sulfonamides have been recognized for their antimicrobial properties. A study by Shimaa M. Abd El-Gilil (2019) on N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness as antimicrobial and antiproliferative agents, showing significant activity against human cell lines, including lung (A-549) and liver (HepG2) carcinoma cells Journal of Molecular Structure.

Environmental Applications

Functionalization of materials for environmental applications, such as dye and heavy metal removal, has also been explored. Dan Chen et al. (2016) investigated the modification of graphene oxide with aminothiophenol and aminopropyltriethoxysilane to enhance the sorption efficiencies for methylene blue and copper ions, indicating the utility of sulfonamide derivatives in environmental remediation Journal of Hazardous Materials.

Novel Applications in Synthesis

Innovative synthesis methods using sulfonamides have been developed, such as the work by T. Nguyen and P. Retailleau (2017), which described a redox-neutral and completely atom-economical synthesis of sultams, showcasing the versatility and efficiency of using sulfonamides in organic synthesis Organic Letters.

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-12(6-8-7-15-4-5-16-8)18(13,14)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANUGPIAXCRZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1COCCO1)S(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)